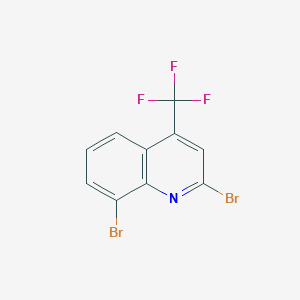

2,8-Dibromo-4-(trifluoromethyl)quinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,8-dibromo-4-(trifluoromethyl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Br2F3N/c11-7-3-1-2-5-6(10(13,14)15)4-8(12)16-9(5)7/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BABFGNMBYOKEAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=C(C=C2C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Br2F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,8 Dibromo 4 Trifluoromethyl Quinoline and Analogues

Strategies for Incorporating Trifluoromethyl Groups into the Quinoline (B57606) Ring System

The introduction of a trifluoromethyl (CF3) group into a quinoline ring is a key objective in medicinal chemistry, as this moiety can significantly enhance properties like metabolic stability and lipophilicity. beilstein-journals.orgresearchgate.net Several synthetic routes have been developed to achieve this, ranging from classical cyclization reactions to modern metal-catalyzed approaches.

A foundational method for synthesizing 4-(trifluoromethyl)quinolin-2-ones and related structures is the condensation reaction between anilines and ethyl 4,4,4-trifluoroacetoacetate. researchgate.net The chemoselectivity of this reaction can be controlled by the choice of reaction conditions, such as solvent and catalyst, to selectively produce either ethyl 3-arylamino-4,4,4-trifluorobut-2-enoates or N-aryl-4,4,4-trifluoro-3-oxobutyramides. researchgate.net These intermediates can then be cyclized to yield the desired quinolinone products. researchgate.net

A common approach involves an acid-catalyzed condensation, often using polyphosphoric acid, to drive the cyclization. chemicalbook.com For instance, the reaction of 2-trifluoromethylaniline with ethyl 4,4,4-trifluoroacetoacetate in the presence of polyphosphoric acid at elevated temperatures yields 2,8-bis(trifluoromethyl)quinolin-4-ol (B1348971), a key precursor for various analogues. chemicalbook.com This method is a variation of well-known quinoline syntheses like the Conrad-Limpach reaction.

Table 1: Synthesis of 2,8-Bis(trifluoromethyl)quinolin-4-ol

| Reactants | Catalyst | Conditions | Product | Yield | Reference |

|---|

This strategy is versatile and can be applied to various substituted anilines to generate a library of trifluoromethyl-containing quinolines. beilstein-journals.org

Gold catalysis has emerged as a powerful tool for synthesizing complex heterocyclic compounds under mild conditions. researchgate.netnih.gov For the synthesis of trifluoromethylquinolines, gold(I)-catalyzed reactions have proven particularly effective. One such method involves the reaction of 2'-amino-2,2,2-trifluoroacetophenones with substituted propiolates, catalyzed by a gold(I) complex, to efficiently produce 4-trifluoromethyl-substituted quinolinecarboxylates. researchgate.netrjsvd.com

Another gold-catalyzed approach is the cyclization of propargylanilines, which serves as a known route to 2-trifluoromethylquinolines. beilstein-journals.org These reactions benefit from the high efficiency and functional group tolerance characteristic of gold catalysis, making them valuable for the synthesis of complex molecular architectures. researchgate.netresearchgate.net

One-pot tandem reactions offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. Several such sequences have been developed for the synthesis of trifluoromethylated quinolines and their analogues. A copper-catalyzed tandem reaction involving coupling, propargyl-allenyl isomerization, and aza-electrocyclization provides an efficient one-pot route to polyfunctionalized quinolines. rsc.org

Another strategy involves the reaction of α-CF3-enamines with 2-nitrobenzaldehydes, followed by reduction of the nitro group, which triggers an intramolecular cyclization to yield 2-CF3-3-arylquinolines. rsc.org This entire sequence can be performed in a one-pot procedure, starting directly from the enamines or their haloalkene precursors. rsc.org While not leading directly to the 4-CF3 isomer, these methods highlight the power of tandem reactions in building the quinoline core. Similar one-pot strategies have been successfully applied to the synthesis of related fluorinated heterocycles like isoquinolines and quinazolines. beilstein-journals.orgnih.govresearchgate.net

Trifluoromethyl ynones are versatile building blocks for constructing trifluoromethyl-containing heterocycles. researchgate.netnih.gov Their reactivity can be harnessed in various cyclization reactions. For example, the reaction of anilines with ynones through a [3+3] cycloaddition is a direct and step-economical strategy for synthesizing quinolines. nih.gov

Furthermore, rhodium-catalyzed [3+3]-cycloaddition of anilines with CF3-ynones has been developed to produce a variety of substituted 2-trifluoromethylquinoline compounds in good to excellent yields. researchgate.net The reactivity of the ynone is central to these transformations, enabling the construction of the quinoline ring system with the trifluoromethyl group pre-installed. nih.gov

Regioselective Bromination for Dibrominated Quinoline Precursors

With the trifluoromethylated quinoline core established, the next critical step is the introduction of bromine atoms at specific positions. The synthesis of the target compound requires bromination at the C-2 and C-8 positions. Direct bromination of a pre-formed 4-(trifluoromethyl)quinoline (B1586426) can be challenging regarding regioselectivity. An alternative and well-documented strategy involves the synthesis of a dibrominated quinoline precursor which can, in principle, be further functionalized.

A robust and frequently employed method for synthesizing 6,8-dibromoquinoline (B11842131) involves the bromination and subsequent dehydrogenation of 1,2,3,4-tetrahydroquinoline (B108954). researchgate.netdergipark.org.tr This two-step process allows for controlled bromination of the electron-rich benzene (B151609) ring of the tetrahydroquinoline intermediate.

The initial bromination is typically carried out using electrophilic brominating agents like molecular bromine (Br2) or N-bromosuccinimide (NBS). dergipark.org.trnih.gov The use of NBS under mild, metal-free conditions can efficiently produce polybromoquinolines in a one-pot reaction that includes both bromination and dehydrogenation. nih.gov Specifically, the reaction of 1,2,3,4-tetrahydroquinoline with an excess of Br2 or NBS leads to the formation of 6,8-dibromo-1,2,3,4-tetrahydroquinoline. researchgate.netdergipark.org.trresearchgate.net

The second step is the aromatization of the dibrominated tetrahydroquinoline to the corresponding quinoline. This is often achieved by heating with an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). dergipark.org.tr This sequence provides a reliable route to the 6,8-dibromoquinoline scaffold, which is a valuable precursor for further synthetic modifications. researchgate.netnih.gov

Table 2: Synthesis of 6,8-Dibromoquinoline via Tetrahydroquinoline Bromination

| Starting Material | Reagent(s) | Intermediate | Aromatization Reagent | Final Product | Reference |

|---|---|---|---|---|---|

| 1,2,3,4-Tetrahydroquinoline | N-Bromosuccinimide (NBS) | 6,8-Dibromo-1,2,3,4-tetrahydroquinoline | NBS (in one-pot) | 6,8-Dibromoquinoline | nih.gov |

Selective Bromination of Quinolones to Yield Dibromo-Quinoline Systems

The introduction of two bromine atoms onto a quinoline or quinolone framework is a critical step in the synthesis of dibromo-quinoline systems. The regioselectivity of this transformation is highly dependent on the nature of the quinoline substrate and the reaction conditions employed.

Research into the bromination of 8-substituted quinolines, such as 8-hydroxyquinoline (B1678124) and 8-aminoquinoline (B160924), has shown that dibromination typically occurs at the C-5 and C-7 positions. researchgate.netresearchgate.netacgpubs.org The use of molecular bromine (Br₂) is a common method to achieve this. For instance, treating 8-hydroxyquinoline with at least 2.1 equivalents of bromine leads to the formation of 5,7-dibromo-8-hydroxyquinoline in high yield. researchgate.net Similarly, 8-aminoquinoline can be converted to 5,7-dibromo-8-aminoquinoline in quantitative yield using two equivalents of Br₂. researchgate.netacgpubs.org

The bromination of quinolin-4(1H)-ones has also been studied, where the position of bromination is directed by the substituent at the C-3 position. nuph.edu.ua For example, depending on the nature of this C-3 substituent, bromination can occur at the C-2 methyl group, or at the C-3 and C-6 positions of the heterocyclic ring. nuph.edu.ua

Furthermore, the synthesis of highly brominated quinolines can be achieved through the regioselective bromination of precursors like 1,2,3,4-tetrahydroquinoline. nih.govnih.gov This substrate allows for the preparation of monobromo, dibromo, and tribromoquinoline derivatives which can then be aromatized and further functionalized. nih.gov

Table 1: Selective Dibromination of Quinoline Derivatives

Influence of Reaction Conditions on Regioselectivity of Bromination

The outcome of quinoline bromination is profoundly influenced by the specific reaction conditions, including the choice of solvent, temperature, and the stoichiometry of the brominating agent. The regioselectivity of the reaction can be finely tuned by manipulating these parameters.

For the bromination of 8-substituted quinolines, the ratio of mono- to di-bromo products is directly correlated to the equivalents of bromine used. researchgate.netacgpubs.org For example, with 8-hydroxyquinoline, using less than 2.1 equivalents of Br₂ results in a mixture of 7-bromo-8-hydroxyquinoline and 5,7-dibromo-8-hydroxyquinoline. researchgate.net The solvent also plays a crucial role; while solvents like acetic acid (AcOH) and methanol (B129727) (MeOH) have been used, acetonitrile (B52724) (CH₃CN) and dichloromethane (B109758) (CH₂Cl₂) are also effective. researchgate.netresearchgate.netacgpubs.org

Temperature is another critical factor. The bromination of 4-aryl-substituted pyrrolo[1,2-a]quinoxalines with tetrabutylammonium (B224687) tribromide (TBATB) showed that increasing the temperature from ambient to 80 °C significantly improved the selectivity for the C3-brominated product. nih.gov However, a further increase to 100 °C was detrimental to both conversion and selectivity. nih.gov In some cases, very low temperatures are required to achieve high selectivity. For instance, 7-bromo-8-hydroxyquinoline was obtained as the sole product in 92% yield by direct bromination at -75 °C. acgpubs.org

The choice between different brominating agents, such as molecular bromine (Br₂) versus N-bromosuccinimide (NBS), can also dictate the product distribution. Electrophilic halogenation of 8-methoxyquinoline (B1362559) with NBS in sulfuric acid can lead to a mixture of mono- and di-bromo products, with the ratio depending on the equivalents of NBS used. researchgate.netacgpubs.org

Table 2: Effect of Reaction Conditions on Quinoline Bromination

Convergent and Divergent Synthesis of 2,8-Dibromo-4-(trifluoromethyl)quinoline Skeleton

The synthesis of complex quinolines like this compound can be approached through either convergent or divergent strategies, involving either the early or late-stage introduction of the desired substituents.

Construction of the Quinoline Core with Pre-functionalized Anilines

A common and effective strategy for synthesizing substituted quinolines involves the cyclization of pre-functionalized anilines with appropriate coupling partners. This approach allows for the strategic placement of substituents on the benzene portion of the quinoline ring system.

For instance, the synthesis of 2,8-bis(trifluoromethyl)quinolin-4-ol is achieved by reacting 2-trifluoromethylaniline with ethyl 4,4,4-trifluoroacetoacetate in the presence of polyphosphoric acid at 150 °C. chemicalbook.com This reaction, a variation of the Conrad-Limpach synthesis, directly incorporates the trifluoromethyl group at the C-8 position by starting with the corresponding aniline (B41778). chemicalbook.com This principle can be extended to the synthesis of the target molecule by using a dibromo-substituted aniline as the starting material.

Similarly, the synthesis of 2,4-dichloro-7-alkoxy quinolines begins with the cyclization of m-alkoxy anilines with malonic acid. google.com These examples underscore the utility of using substituted anilines as foundational building blocks in quinoline synthesis. nih.gov The synthesis of various functionalized quinoline derivatives often employs substituted anilines as key reactants to achieve the desired substitution pattern. nih.govnih.gov

Sequential Introduction of Halogen and Trifluoromethyl Moieties

In a divergent approach, the quinoline core is first constructed, followed by the sequential introduction of the required functional groups. This allows for the synthesis of a library of related compounds from a common intermediate.

The synthesis of 8-bromo-2,4-dichloro-7-methoxy-quinoline exemplifies this strategy. Here, a pre-formed 2,4-dichloro-7-methoxy quinoline is subjected to bromination using NBS in the presence of trifluoroacetic acid (TFA). google.com This demonstrates the late-stage introduction of a bromine atom onto the quinoline scaffold.

Conversely, the trifluoromethyl group can be introduced onto a pre-existing quinoline ring, although methods starting with trifluoromethylated building blocks are also common. chemicalbook.com The synthesis of highly brominated quinolines, such as 3,5,6,7-tetrabromo-8-methoxyquinoline, often involves a series of bromination and functional group interconversion steps on a simpler quinoline precursor, highlighting a sequential approach to achieve complex substitution patterns. nih.govnih.gov

Advanced Approaches for Highly Brominated and Trifluoromethylated Quinolines

Achieving a high degree of substitution with both bromine and trifluoromethyl groups on a quinoline ring requires advanced synthetic methodologies. These methods often involve multi-step sequences and the use of highly functionalized intermediates.

The synthesis of compounds like 3,5,6,7-tetrabromo-8-methoxyquinoline showcases a regioselective route starting from 1,2,3,4-tetrahydroquinoline, which undergoes a series of brominations and subsequent reactions to yield the final, highly brominated product. nih.govnih.gov Unexpected bromination patterns can also be exploited, as seen in the formation of 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline from 3,6,8-trimethoxyquinoline, allowing for functionalization of both rings of the quinoline system. nih.govnih.gov

For trifluoromethylated systems, a patent describes a process for [2,8-bis(trifluoromethyl)-4-quinolinyl]-2-pyridinylmethanone, an intermediate for the drug mefloquine. google.com This process highlights the industrial-scale synthesis of complex quinolines bearing two trifluoromethyl groups. The synthesis of 2,8-bis(trifluoromethyl)quinolines has been explored in the context of developing new antimalarial agents, indicating the importance of this class of compounds. researchgate.net

One-Pot Synthetic Procedures for Trifluoromethylated Dibromoquinolines

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. While a specific one-pot procedure for this compound is not prominently documented, related methodologies for other fluorinated and halogenated heterocycles provide a blueprint for potential synthetic routes.

A notable example is the one-pot process for the synthesis of [2,8-bis(trifluoromethyl)-4-quinolinyl]-2-pyridinylmethanone. google.com This procedure involves the condensation of a halo-quinoline with an alpha-picolyl derivative and subsequent in-situ oxidation, demonstrating the feasibility of sequential reactions in a single vessel for complex quinoline synthesis. google.com

In the realm of other trifluoromethylated heterocycles, a one-pot sequential cascade method has been developed for synthesizing 2-trifluoromethylquinazolin-4(3H)-ones using trifluoroacetic acid (TFA) as the CF₃ source. organic-chemistry.org This approach involves the condensation of anthranilic acids with TFA, followed by reaction with an amine. Furthermore, a cascade approach for 1-(trifluoromethyl)-4-fluoro-1,2-dihydroisoquinolines has been developed, involving a silver-catalyzed intramolecular aminofluorination of an alkyne. nih.gov These examples of one-pot procedures for related fluorinated azaheterocycles suggest that a similar strategy, perhaps involving a multi-component reaction or a sequential addition of reagents, could be devised for the efficient synthesis of trifluoromethylated dibromoquinolines.

Table 3: Compound Names Mentioned in the Article

Chemical Transformations and Derivatization of 2,8 Dibromo 4 Trifluoromethyl Quinoline

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of two bromine atoms at the C2 and C8 positions of the 4-(trifluoromethyl)quinoline (B1586426) core provides valuable synthetic handles for constructing more complex molecular architectures. These positions are amenable to various transition metal-catalyzed cross-coupling reactions, allowing for the selective introduction of new carbon-carbon bonds.

The Sonogashira reaction is a powerful method for forming C(sp²)–C(sp) bonds, typically employing a palladium catalyst, a copper(I) co-catalyst, and an amine base to couple aryl halides with terminal alkynes. wikipedia.orgorganic-chemistry.org This reaction has been successfully applied to brominated trifluoromethylquinolines to synthesize a range of alkynylated derivatives. beilstein-journals.orgresearchgate.net

Starting from dibrominated trifluoromethylquinolines, palladium-catalyzed Sonogashira reactions can be optimized to achieve the one-step synthesis of bis-alkynylated products in good to excellent yields. beilstein-journals.orgnih.gov Initial studies on the related isomer, 4,8-dibromo-2-(trifluoromethyl)quinoline (B1352717), demonstrated that using Pd(OAc)₂ as the catalyst with XPhos as the ligand resulted in a quantitative yield of the bis-alkynylated product when reacted with phenylacetylene (B144264). beilstein-journals.org Further optimization revealed that reducing the catalyst loading or switching to the simpler Pd(PPh₃)₄ catalyst could still achieve quantitative yields. beilstein-journals.org Consequently, a catalyst loading of 2.5 mol % Pd(PPh₃)₄ was identified as optimal for subsequent reactions. beilstein-journals.org

These optimized conditions have proven effective for coupling various brominated trifluoromethylquinolines with a range of terminal alkynes, leading to diverse bis- and tris-alkynylated quinolines. beilstein-journals.orgresearchgate.net

| Entry | Catalyst | Catalyst Loading (mol %) | Ligand | Yield (%) |

|---|---|---|---|---|

| 1 | Pd(OAc)₂ | 5.0 | XPhos | 100 |

| 2 | Pd(PPh₃)₄ | 5.0 | - | 100 |

| 3 | Pd(PPh₃)₄ | 2.5 | - | 100 |

| 4 | Pd(PPh₃)₄ | 1.0 | - | Reduced Yield |

The efficiency of the Sonogashira coupling is influenced by the substitution pattern on the quinoline (B57606) ring. The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf >> Cl. tcichemicals.comlibretexts.org This trend is due to the differences in the C-X bond strength, which affects the rate-limiting oxidative addition step. researchgate.net

In studies comparing isomeric dibromo-2-(trifluoromethyl)quinolines, it was observed that the reactivity of the bromine atom is position-dependent. For instance, the yields for 2,6-bis-alkynylated quinolines were generally lower than those for the isomeric 2,8-bis-alkynylated products. nih.gov This suggests a slightly lower reactivity of the bromine at the C6-position compared to the C8-position. nih.gov This difference in reactivity can be exploited for selective mono-alkynylation if desired, by carefully controlling reaction conditions. For dihalogenated quinolines with different halogens, such as 2-bromo-4-iodo-quinoline, the coupling occurs preferentially at the more reactive C-I bond. libretexts.org

The Suzuki-Miyaura cross-coupling is a versatile and widely used palladium-catalyzed reaction for the formation of C-C bonds between organoboron compounds (like boronic acids or esters) and organic halides or triflates. researchgate.netyonedalabs.comlibretexts.org This reaction is highly valuable for the synthesis of biaryls and other conjugated systems. researchgate.net

Dibromoquinoline derivatives serve as excellent precursors for the synthesis of diaryl-substituted quinolines via Suzuki-Miyaura cross-coupling. researchgate.netresearchgate.net Research on related structures, such as 6,8-dibromo-1,2,3,4-tetrahydroquinolines and 5,7-dibromo-8-methoxyquinoline, has demonstrated that dichlorobis(triphenylphosphine)palladium(II)-catalyzed coupling with various substituted phenylboronic acids affords the corresponding diarylated products in high yields (typically 68%–82%). researchgate.net

This methodology allows for the introduction of a wide array of aryl groups onto the quinoline scaffold, depending on the choice of the boronic acid. The reaction is tolerant of various functional groups on the coupling partners, making it a robust method for generating molecular diversity. tcichemicals.com

| Dibromo-Precursor | Boronic Acid | Product | Yield (%) |

|---|---|---|---|

| 6,8-dibromo-1,2,3,4-tetrahydroquinoline | Phenylboronic acid | 6,8-diphenyl-1,2,3,4-tetrahydroquinoline | 70-85 |

| 5,7-dibromo-8-methoxyquinoline | 4-(trifluoromethoxy)phenylboronic acid | 5,7-bis(4-(trifluoromethoxy)phenyl)-8-methoxyquinoline | 70-85 |

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.comnih.govchemrxiv.org

Transmetalation : The next step is transmetalation, where the organic group from the organoboron reagent (activated by a base) is transferred to the palladium(II) complex, displacing the halide. chemrxiv.orgyoutube.com The base (e.g., carbonate, phosphate) plays a crucial role, forming a boronate species which facilitates the transfer of the aryl group to the palladium center. youtube.comnih.gov

Reductive Elimination : The final step is reductive elimination. nih.govyoutube.com In this step, the two organic groups attached to the palladium(II) center couple to form a new carbon-carbon bond, yielding the final arylated quinoline product. youtube.com Simultaneously, the palladium(II) is reduced back to its catalytically active palladium(0) state, which can then re-enter the catalytic cycle. libretexts.orgchemrxiv.org

This cycle repeats, with the second C-Br bond of the dibromoquinoline undergoing the same sequence to afford the diarylated product.

Other Cross-Coupling Strategies with Halogenated Trifluoromethylquinolines

The differential reactivity of the halogen atoms in dihaloquinolines can be exploited to achieve regioselective cross-coupling reactions. While specific studies on 2,8-dibromo-4-(trifluoromethyl)quinoline are limited, research on analogous dihaloquinolines provides valuable insights into potential synthetic strategies. For instance, in dihalopurines, which are also nitrogen-containing heterocycles, Suzuki-Miyaura cross-coupling reactions have shown excellent regioselectivity. The reaction of 9-benzyl-2,6-dichloropurine with one equivalent of phenylboronic acid selectively yields 9-benzyl-2-chloro-6-phenylpurine scispace.com. This selectivity is often dictated by the electronic and steric environment of the halogen substituent.

In the case of dibromoquinolines, achieving high regioselectivity in Suzuki-Miyaura couplings can be more challenging compared to other dibromoheteroaromatics researchgate.net. However, useful levels of selectivity have been reported for 5,7-dibromoquinoline and 3,4-dibromoquinoline researchgate.net. For 2,4-dibromoquinolines, Sonogashira coupling has been observed to occur selectively at the C-2 position acs.orgresearchgate.net. This inherent regioselectivity can be overcome by using a 2-bromo-4-iodoquinoline, where the more reactive iodine at C-4 directs the coupling to that position researchgate.net.

Palladium-catalyzed Sonogashira cross-coupling of 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones with terminal alkynes has been shown to afford exclusively the 8-alkynylated derivatives when using a Pd/C-PPh3-CuI catalytic system tubitak.gov.tr. Interestingly, the use of PdCl2(PPh3)2 as the catalyst led to double substitution at both the C-6 and C-8 positions tubitak.gov.tr. This demonstrates that the choice of catalyst and reaction conditions can significantly influence the outcome of cross-coupling reactions on dihaloquinoline scaffolds.

Table 1: Regioselectivity in Cross-Coupling Reactions of Dihaloquinolines and Analogs

| Starting Material | Reaction Type | Position of Substitution | Reference |

| 9-Benzyl-2,6-dichloropurine | Suzuki-Miyaura | C-6 | scispace.com |

| 2,4-Dibromoquinoline | Sonogashira | C-2 | acs.orgresearchgate.net |

| 2-Aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-one | Sonogashira (Pd/C-PPh3-CuI) | C-8 | tubitak.gov.tr |

| 2-Aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-one | Sonogashira (PdCl2(PPh3)2) | C-6 and C-8 | tubitak.gov.tr |

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the quinoline ring, further enhanced by the presence of the electron-withdrawing trifluoromethyl group, makes this compound a potential substrate for nucleophilic aromatic substitution (SNAr) reactions.

Activation of Bromo Groups by Nitro Substituents for SNAr

The presence of a strongly electron-withdrawing group, such as a nitro group, ortho or para to a halogen atom, significantly activates the aromatic ring towards nucleophilic attack. This activation is a cornerstone of SNAr chemistry nih.gov. In nitroquinolines, the nitro group facilitates the addition of nucleophiles by stabilizing the intermediate Meisenheimer complex through resonance nih.gov. This allows for the displacement of a hydride ion in a process known as Vicarious Nucleophilic Substitution (VNS) or the displacement of a leaving group like a halide in a traditional SNAr reaction.

For instance, the reaction of 4-chloro-8-nitroquinoline with potassium 9H-carbazol-9-ide can lead to substitution of the chlorine atom at the C-4 position via an SNAr mechanism nih.gov. The nitro group at C-8 activates the C-4 position for nucleophilic attack. It is important to note that VNS can sometimes compete with SNAr, and the reaction outcome can be influenced by the specific substrate and reaction conditions nih.gov. While this compound does not possess a nitro group, the cumulative electron-withdrawing effect of the trifluoromethyl group and the nitrogen atom in the quinoline ring can still render the bromo substituents susceptible to nucleophilic displacement, albeit under potentially harsher conditions than a nitro-activated system.

Preparation of Amino, Cyano, and Methoxy (B1213986) Derivatives from Brominated Quinolines

The substitution of bromine atoms on the quinoline nucleus with amino, cyano, and methoxy groups can lead to a diverse range of functionalized derivatives.

Amino Derivatives: The synthesis of aminoquinolines from their bromo precursors can be achieved through methods like the Buchwald-Hartwig amination wikipedia.orglibretexts.org. This palladium-catalyzed cross-coupling reaction has become a preferred method over classical nucleophilic substitution for forming aryl-amine bonds due to its broad substrate scope and functional group tolerance wikipedia.org. 8-Aminoquinoline (B160924) derivatives, in particular, are an important class of compounds with significant biological activity nih.govresearchgate.net.

Cyano Derivatives: The introduction of a cyano group can be accomplished through various methods, including the Rosenmund-von Braun reaction, which involves the reaction of an aryl halide with a cyanide salt, typically copper(I) cyanide. Quinolines bearing a cyano group are valuable intermediates for the synthesis of more complex heterocyclic systems acs.orgnih.gov.

Methoxy Derivatives: Methoxy-substituted quinolines can be prepared from the corresponding bromoquinolines via nucleophilic substitution with methoxide ions. For example, the synthesis of 5-bromo-8-methoxyquinoline from 8-methoxyquinoline (B1362559) has been reported researchgate.net. The reverse reaction, substituting a bromo group with a methoxy group, is a standard transformation in aromatic chemistry.

Table 2: Examples of Nucleophilic Substitution on Halogenated Quinolines and Related Heterocycles

| Substrate | Reagent | Product | Reaction Type |

| 4-Chloro-8-nitroquinoline | Potassium 9H-carbazol-9-ide | 4-(9H-carbazol-9-yl)-8-nitroquinoline | SNAr |

| Bromoquinolines | Amines (with Pd catalyst) | Aminoquinolines | Buchwald-Hartwig Amination |

| Bromoquinolines | Copper(I) cyanide | Cyanoquinolines | Rosenmund-von Braun |

| Bromoquinolines | Sodium methoxide | Methoxyquinolines | SNAr |

Reactivity of the Trifluoromethyl Group in Nucleophilic Substitution

The trifluoromethyl group is generally considered to be a stable and relatively unreactive substituent in nucleophilic aromatic substitution reactions. Its strong electron-withdrawing nature activates the aromatic ring to nucleophilic attack at other positions but the C-F bonds of the trifluoromethyl group itself are typically resistant to cleavage by nucleophiles.

However, under certain conditions, the trifluoromethyl group can participate in nucleophilic substitution reactions, although this is less common. The high electrophilicity of the carbon atom in the CF3 group can make it susceptible to attack by strong nucleophiles, potentially leading to the displacement of one or more fluorine atoms. The presence of a polyfluoroalkyl group on a heterocyclic ring can increase the electrophilicity of adjacent carbon atoms, facilitating reactions with nucleophiles researchgate.net. While direct nucleophilic substitution on the trifluoromethyl group of this compound is not a commonly reported transformation, its strong electronic influence on the reactivity of the rest of the molecule is its most significant role in SNAr reactions.

Further Derivatization of the Quinoline Nucleus

Modification at the Trifluoromethyl-Bearing Position (C-4)

The C-4 position of the quinoline ring in this compound is highly activated towards nucleophilic attack due to the presence of the electron-withdrawing trifluoromethyl group and the ring nitrogen. While the trifluoromethyl group itself is generally not displaced, nucleophilic substitution of a leaving group at this position is facilitated.

In quinolines lacking a leaving group at C-4, direct C-H functionalization can be challenging. However, modern synthetic methods are emerging for the selective fluorination of quinolines at the C-4 position acs.orgnih.gov. This suggests that the C-4 position is inherently electrophilic and susceptible to attack by certain nucleophiles under appropriate conditions. DFT calculations on protonated quinoline derivatives show that the C-4 position has the largest contribution to the LUMO, further indicating its electrophilic nature nih.gov.

In cases where a leaving group is present at C-4, such as a halogen, nucleophilic aromatic substitution is a viable pathway for modification. For example, in 2,4-dichloroquinazolines, which are structurally related to dichloroquinolines, nucleophilic attack occurs preferentially at the C-4 position mdpi.com. This regioselectivity is attributed to the greater LUMO coefficient at the C-4 carbon, making it more susceptible to nucleophilic attack mdpi.com. While this compound does not have a leaving group at C-4, this position's inherent electrophilicity could potentially be exploited in other types of chemical transformations.

Functionalization at the Dibromo Positions (C-2, C-8)

The bromine atoms at the C-2 and C-8 positions of this compound are amenable to a variety of transition metal-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for molecular elaboration. The inherent difference in reactivity between the C-2 and C-8 positions can often be exploited to achieve regioselective functionalization. The C-2 position is generally more susceptible to palladium-catalyzed cross-coupling reactions due to the electron-withdrawing effect of the adjacent nitrogen atom, which facilitates the oxidative addition step in the catalytic cycle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling the dibromoquinoline with various organoboron reagents, such as boronic acids or their esters. libretexts.orgtcichemicals.com This reaction is typically catalyzed by a palladium complex in the presence of a base. researchgate.netresearchgate.net By carefully selecting the reaction conditions (e.g., catalyst, ligand, base, and temperature), it is possible to achieve either mono- or di-substitution. Milder conditions often favor selective coupling at the more reactive C-2 position, while more forcing conditions can lead to substitution at both C-2 and C-8.

| Entry | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 2-Aryl-8-bromo-4-(trifluoromethyl)quinoline |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₃PO₄ | 1,4-Dioxane | 2,8-Diaryl-4-(trifluoromethyl)quinoline |

| 3 | Thiophene-2-boronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene | 2,8-Di(heteroaryl)-4-(trifluoromethyl)quinoline |

Buchwald-Hartwig Amination

The formation of carbon-nitrogen bonds at the quinoline core can be accomplished via the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction couples the dibromoquinoline with a wide range of primary and secondary amines, amides, or carbamates. libretexts.orgrsc.org Similar to the Suzuki coupling, regioselectivity can often be controlled, allowing for the sequential introduction of different nitrogen-based functional groups at the C-2 and C-8 positions. The choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields and selectivity. researchgate.net

| Entry | Amine | Catalyst/Ligand | Base | Solvent | Product |

| 1 | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 2-(Morpholin-4-yl)-8-bromo-4-(trifluoromethyl)quinoline |

| 2 | Aniline (B41778) | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 1,4-Dioxane | 2,8-Di(phenylamino)-4-(trifluoromethyl)quinoline |

| 3 | tert-Butyl carbamate | Pd₂(dba)₃ / JohnPhos | K₃PO₄ | tert-Amyl alcohol | 2,8-Bis(tert-butoxycarbonylamino)-4-(trifluoromethyl)quinoline |

Synthesis of Polyfunctionalized Quinoline Analogues

The ability to perform sequential and regioselective functionalization at the C-2 and C-8 positions of this compound is a powerful strategy for the synthesis of polyfunctionalized quinoline analogues. This approach allows for the construction of highly substituted and structurally diverse molecules that would be difficult to access through other synthetic routes.

A typical synthetic sequence involves an initial cross-coupling reaction under conditions that favor monosubstitution at the more reactive C-2 position. After isolation of the 2-substituted-8-bromo intermediate, a second, different cross-coupling reaction can be performed to modify the C-8 position. This orthogonal approach enables the introduction of two distinct functional groups onto the quinoline scaffold. For instance, a Suzuki-Miyaura coupling can be used to install an aryl group at C-2, followed by a Buchwald-Hartwig amination to introduce an amino group at C-8, yielding a 2-aryl-8-amino-4-(trifluoromethyl)quinoline derivative. This stepwise diversification is a key method for creating libraries of novel compounds for various applications.

| Starting Material | Step 1 Reaction | Step 1 Product | Step 2 Reaction | Final Product |

| This compound | Suzuki Coupling (Phenylboronic acid) | 8-Bromo-2-phenyl-4-(trifluoromethyl)quinoline | Buchwald-Hartwig (Morpholine) | 8-(Morpholin-4-yl)-2-phenyl-4-(trifluoromethyl)quinoline |

| This compound | Buchwald-Hartwig (Piperidine) | 8-Bromo-2-(piperidin-1-yl)-4-(trifluoromethyl)quinoline | Suzuki Coupling (4-Methylphenylboronic acid) | 2-(Piperidin-1-yl)-8-(p-tolyl)-4-(trifluoromethyl)quinoline |

| This compound | Sonogashira Coupling (Phenylacetylene) | 8-Bromo-2-(phenylethynyl)-4-(trifluoromethyl)quinoline | Suzuki Coupling (Pyridine-3-boronic acid) | 2-(Phenylethynyl)-8-(pyridin-3-yl)-4-(trifluoromethyl)quinoline |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2,8-Dibromo-4-(trifluoromethyl)quinoline in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the core quinoline (B57606) structure and the substitution pattern.

In the ¹H NMR spectrum, the aromatic protons of the quinoline ring typically appear in the downfield region, generally between δ 7.5 and 8.5 ppm. The exact chemical shifts and coupling patterns are dictated by the positions of the bromine and trifluoromethyl substituents. For instance, in related quinoline structures, protons on the benzene (B151609) ring exhibit characteristic splitting patterns (e.g., doublets and triplets) that can be used to assign their specific positions.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The carbon attached to the trifluoromethyl group exhibits a characteristic quartet due to coupling with the three fluorine atoms. The carbons bonded to bromine atoms are also shifted to characteristic frequencies. For example, in a similar compound, 2,8-bis(trifluoromethyl)quinolin-4-ol (B1348971), the carbon atoms of the quinoline core and the trifluoromethyl groups show distinct signals that allow for unambiguous assignment. chemicalbook.com

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Quinoline (Note: Specific data for this compound is not publicly available. The following table is a representative example based on similar structures.)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-3 | ~8.1 (s) | ~101 |

| H-5 | ~8.3 (d) | ~144 |

| H-6 | ~7.8 (t) | ~122 |

| H-7 | ~8.5 (d) | ~127 |

| C-2 | - | ~148 (q) |

| C-4 | - | ~163 |

| C-8 | - | ~130 (q) |

| CF₃ | - | ~123 (q), ~125 (q) |

| Data is illustrative and based on analogous compounds like 2,8-bis(trifluoromethyl)quinolin-4-ol. chemicalbook.com 's' denotes singlet, 'd' doublet, 't' triplet, and 'q' quartet. |

¹⁹F NMR spectroscopy is a highly sensitive technique specifically used to analyze the trifluoromethyl (CF₃) group. huji.ac.il The fluorine nucleus has a spin of ½ and a high natural abundance, resulting in sharp signals and a wide range of chemical shifts. huji.ac.il The ¹⁹F NMR spectrum of this compound would show a singlet for the CF₃ group, as there are no adjacent fluorine or proton nuclei to cause splitting. The chemical shift of this singlet provides information about the electronic environment of the trifluoromethyl group. For instance, in 2,8-bis(trifluoromethyl)quinolin-4-ol, the two different trifluoromethyl groups at positions 2 and 8 give rise to two distinct singlets in the ¹⁹F NMR spectrum at -58.98 ppm and -67.03 ppm, respectively. chemicalbook.com

For more complex molecules or to unambiguously assign proton and carbon signals, two-dimensional (2D) NMR techniques are employed. youtube.comharvard.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.comyoutube.com Cross-peaks in a COSY spectrum of this compound would confirm the connectivity of the protons on the quinoline ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals protons that are close to each other in space, regardless of whether they are bonded. harvard.edu This is particularly useful for determining the three-dimensional structure and conformation of the molecule in solution.

Variable-temperature NMR studies can be used to investigate dynamic processes, known as fluxional behavior, where a molecule undergoes reversible intramolecular rearrangements. libretexts.org While there is no specific evidence of fluxional behavior for this compound in the provided search results, this technique would be applicable if conformational changes were suspected. libretexts.orgmdpi.com Such studies involve recording NMR spectra at different temperatures to observe changes in peak shape, such as broadening and coalescence, which can provide information about the energy barriers of the dynamic processes. libretexts.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound to generate an electron density map, from which the positions of all atoms can be determined with high accuracy.

While a specific crystal structure for this compound was not found in the search results, the crystal structure of a related compound, 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate, has been determined. nih.gov This analysis confirms the planar nature of the quinoline ring system and provides precise bond lengths and angles. nih.gov A similar analysis for this compound would provide invaluable information about its molecular geometry, intermolecular interactions, and packing in the crystal lattice.

Vibrational Spectroscopy: FT-IR and FT-Raman Analysis

FT-IR Spectroscopy: The FT-IR spectrum of a substituted quinoline would show characteristic absorption bands for C-H, C=C, and C=N stretching and bending vibrations within the aromatic ring. The strong C-F stretching vibrations of the trifluoromethyl group would also be prominent.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information, particularly for non-polar bonds. The symmetric vibrations of the quinoline ring are often strong in the Raman spectrum.

For the related compound 4-amino-2-methyl-8-(trifluoromethyl)quinoline, detailed FT-IR and FT-Raman studies have been conducted, allowing for the assignment of various vibrational modes. dergipark.org.tr For instance, the C-H stretching vibrations of the aromatic structure appear in the 3200-3000 cm⁻¹ region, while C=C stretching vibrations are observed between 1569 cm⁻¹ and 1638 cm⁻¹. dergipark.org.tr

Electronic Absorption and Fluorescence Spectroscopy

The introduction of alkynyl groups at the 2- and 8-positions of the 4-(trifluoromethyl)quinoline (B1586426) core has a profound impact on the electronic and photophysical properties of the molecule. The Sonogashira cross-coupling reaction is a powerful method for synthesizing these derivatives, allowing for the introduction of a wide range of substituents.

The optical properties of several 2,8-dialkynylated-4-(trifluoromethyl)quinoline derivatives have been systematically studied using steady-state absorption and fluorescence spectroscopy. These studies reveal a strong correlation between the nature of the alkynyl substituent and the resulting photophysical characteristics.

Research into a series of 2,8-bis(alkynyl)-4-(trifluoromethyl)quinolines, synthesized from 4,8-dibromo-2-(trifluoromethyl)quinoline (B1352717) via a palladium-catalyzed Sonogashira reaction, has provided valuable data on their absorption and emission properties. The absorption spectra of these compounds typically exhibit multiple bands, with the longest wavelength absorption maximum () showing a dependency on the electronic nature of the substituent on the alkyne. Similarly, the fluorescence emission maxima () are also influenced by these substituents, leading to variations in the Stokes shift.

The quantum yields () of these compounds are notably high, indicating efficient fluorescence. The position of the alkynyl substituent on the quinoline core significantly impacts the optical properties. For instance, an alkynyl group at the 8-position appears to have a more substantial influence on the emission properties compared to one at other positions. nih.gov

Table 1: Photophysical Data for Selected 2,8-Dialkynylated-4-(trifluoromethyl)quinoline Derivatives This table is interactive. You can sort and filter the data by clicking on the column headers.

| Compound | R Group | (nm) | (nm) | Stokes Shift (cm) | |

|---|---|---|---|---|---|

| 6a | Phenyl | 358 | 398 | 3180 | 0.85 |

| 6b | 4-Methoxyphenyl | 363 | 402 | 2960 | 0.92 |

| 6c | 4-Cyanophenyl | 360 | 400 | 3090 | 0.88 |

| 6d | 2-Thienyl | 368 | 410 | 3040 | 0.78 |

| 6e | Trimethylsilyl (B98337) | 345 | 385 | 3280 | 0.65 |

Data sourced from a study on bis- and tris-alkynyl-2-trifluoromethylquinolines, which provides analogous insights into the photophysical properties of alkynylated trifluoromethylquinolines. nih.gov

The ability to tune the emission lifetimes and other photophysical properties of 4-(trifluoromethyl)quinoline derivatives is crucial for their application in areas such as organic light-emitting diodes (OLEDs) and fluorescent probes. The substitution pattern and the nature of the substituents introduced via alkynylation are key factors in this tuning process.

The introduction of electron-donating or electron-withdrawing groups on the terminal arylacetylene moiety allows for the fine-tuning of the emission color and efficiency. For example, the presence of a methoxy (B1213986) group (an electron-donating group) on the phenylacetylene (B144264) substituent can lead to a red-shift in both the absorption and emission spectra, accompanied by a high fluorescence quantum yield. nih.gov Conversely, the introduction of a trimethylsilyl group results in a blue-shift. nih.gov

The position of the substitution on the quinoline core is also a critical determinant of the photophysical properties. Studies on isomeric bis-alkynylated quinolines have shown that substituents at the 8-position have a more pronounced effect on the emission spectra than those at other positions, such as the 6-position. nih.gov This highlights the importance of regioselectivity in the synthesis of these materials to achieve desired optical characteristics. The emission spectra of these compounds are typically characterized by a single broad peak, and the lifetime of the excited state can be influenced by the rigidity and electronic nature of the attached groups. While specific fluorescence lifetime data for 2,8-dialkynylated-4-(trifluoromethyl)quinolines is not extensively detailed in the provided context, the high quantum yields suggest relatively long-lived excited states suitable for emissive applications.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For quinoline (B57606) derivatives, DFT calculations provide essential information about their stability, reactivity, and spectroscopic properties. arabjchem.orgnih.gov

Geometric optimization using DFT methods, such as the B3LYP functional with a suitable basis set like 6-31G(d,p), is performed to determine the most stable three-dimensional conformation of 2,8-Dibromo-4-(trifluoromethyl)quinoline. This process minimizes the energy of the molecule by adjusting its bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is reached. The resulting optimized structure corresponds to the molecule's most probable geometry in the gas phase.

The electronic structure of the quinoline ring is significantly influenced by its substituents. The two bromine atoms at positions 2 and 8, and the trifluoromethyl group at position 4, are strong electron-withdrawing groups. These substituents modulate the electron density distribution across the aromatic system. The trifluoromethyl group, in particular, is known to enhance lipophilicity and metabolic stability in related compounds. The precise bond lengths and angles determined from optimization are critical for understanding the steric and electronic effects of these substitutions.

Table 1: Selected Optimized Geometric Parameters for a Representative Quinoline Derivative (Proxy Data) Note: Specific data for this compound is not available in the cited sources. The following table is a representative example based on typical quinoline structures.

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C2-Br | 1.89 | C3-C4-C4a |

| C4-CF3 | 1.51 | C2-N1-C8a |

| C8-Br | 1.90 | N1-C2-C3 |

| N1-C2 | 1.32 | C5-C6-C7 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. arabjchem.org

The energy gap (ΔE = ELUMO – EHOMO) between these orbitals is a significant descriptor of molecular stability. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net For quinoline derivatives, the introduction of electron-withdrawing groups like bromine and trifluoromethyl is expected to lower both the HOMO and LUMO energy levels and potentially alter the energy gap, thereby tuning the molecule's reactivity. arabjchem.org

Table 2: Frontier Molecular Orbital Energies for a Representative Quinoline Derivative (Proxy Data) Note: Specific data for this compound is not available in the cited sources. The data below is for 5,7-dichloro-8-hydroxy-2-methyl quinoline as a comparative example. arabjchem.org

| Orbital | Energy (eV) |

|---|---|

| EHOMO | -6.01 |

| ELUMO | -2.12 |

From these energies, key chemical reactivity descriptors can be calculated, such as ionization potential (I ≈ -EHOMO), electron affinity (A ≈ -ELUMO), chemical hardness (η = (I-A)/2), and chemical potential (μ = -(I+A)/2).

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex molecular wavefunctions into the familiar language of Lewis structures, including lone pairs, and bond orbitals. researchgate.net This method investigates charge transfer and hyperconjugative interactions between filled donor NBOs and empty acceptor NBOs. arabjchem.org

The electronic properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models like the Polarizable Continuum Model (PCM) can be used to simulate the effect of different solvents on the electronic structure and properties, such as the UV-Vis absorption spectra. nih.gov

For this compound, moving from a nonpolar to a polar solvent is expected to cause shifts in the absorption maxima (λmax). These shifts (either bathochromic/red or hypsochromic/blue) depend on the nature of the electronic transitions and the difference in dipole moment between the ground and excited states. Studies on related trifluoromethylated quinoline-phenol Schiff bases have shown that higher values of Stokes shifts are observed in more polar solvents, indicating significant stabilization of the excited state. nih.govbeilstein-archives.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a time-resolved picture of the behavior of a molecule, offering insights into its conformational dynamics and interactions with its environment, such as a solvent or a biological macromolecule. arabjchem.org An MD simulation calculates the trajectory of atoms and molecules by integrating Newton's equations of motion. nih.gov

For this compound, MD simulations can be employed to study its dynamic behavior in an aqueous solution or its binding stability within a protein active site. arabjchem.orgnih.gov Key parameters analyzed from MD trajectories include the root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and radial distribution functions (RDFs) to understand solvation structure. arabjchem.org Such simulations are invaluable for predicting how the compound might behave in a biological system. nih.gov

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. The Hirshfeld surface is constructed around a molecule, and the distance from the surface to the nearest nucleus inside (di) and outside (de) the surface is calculated. These distances are mapped onto the surface to create a unique fingerprint of the crystal packing environment.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 5,7-dichloro-8-hydroxy-2-methyl quinoline |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling for Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (SPR) models are computational tools crucial in the design and optimization of novel bioactive molecules. For analogues of this compound, these models can elucidate the key structural features that govern their biological activities and physicochemical properties. Although specific QSAR/SPR studies on this compound are not extensively documented in publicly available literature, the principles can be understood through studies on related quinoline derivatives.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are powerful techniques used to correlate the 3D properties of molecules with their biological activities. nih.govnih.gov These models generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding interactions are favorable or unfavorable for activity. For instance, in a study of 2,4-disubstituted quinoline derivatives with antimalarial activity, CoMFA and CoMSIA models were developed using a large dataset of compounds. nih.govtandfonline.com The statistical significance of these models was validated through parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.govtandfonline.com Such analyses help in designing new derivatives with enhanced potency. nih.gov

Similarly, a combined 3D-QSAR and molecular docking study on quinoline derivatives as P-selectin inhibitors resulted in statistically significant CoMFA and CoMSIA models. nih.gov The insights gained from the contour maps, in conjunction with docking poses, provided a rational basis for understanding the structure-activity relationships and for the future design of more potent inhibitors. nih.gov In the context of colorectal cancer, 3D-QSAR models have also been applied to quinoline compounds acting as tubulin inhibitors, demonstrating the broad applicability of these computational methods. tandfonline.com

Beyond 3D-QSAR, 2D-QSAR models are also valuable. These models use topological, electronic, and physicochemical descriptors to predict biological activity. A study on quinoline derivatives active against Plasmodium falciparum developed a 2D-QSAR model that highlighted the importance of descriptors like molar refractivity, Van der Waals volume, and the presence of specific atoms like chlorine and fluorine for the observed activity. mdpi.com The model indicated that while the presence of halogens such as chlorine and fluorine can be favorable, larger halogens like bromine and iodine might negatively impact activity by increasing molar refractivity and volume. mdpi.com

The following interactive table presents representative data from a hypothetical QSAR study on a series of quinoline analogues, illustrating the types of descriptors and statistical parameters that are typically evaluated.

Reaction Mechanism Studies through Computational Approaches

Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the mechanisms of chemical reactions, including the synthesis and transformation of complex molecules like substituted quinolines. These theoretical investigations allow for the characterization of transition states, intermediates, and reaction pathways, which can be difficult to probe experimentally.

For instance, DFT calculations have been employed to study the synthesis of various quinoline derivatives. rsc.org These studies can elucidate the energetics of different reaction pathways, helping to understand the regioselectivity and efficiency of synthetic methods. rsc.org Theoretical calculations have been used to investigate the cyclization of 2-amino-5-nitrobenzophenone (B23384) with acetylacetone (B45752) or ethyl acetoacetate, followed by further reactions to yield a series of tunable quinoline derivatives. rsc.orgresearchgate.netnih.gov Such studies often involve geometry optimization of reactants, intermediates, transition states, and products to determine their relative energies and to map out the potential energy surface of the reaction. rsc.org

The Combes quinoline synthesis, which involves the condensation of anilines with β-diketones, has been a subject of mechanistic studies. wikipedia.org Computational analysis can clarify the role of the acid catalyst and the nature of the rate-determining step, which is believed to be the annulation of the intermediate Schiff base. wikipedia.org Studies on modified Combes pathways to produce trifluoromethylquinolines have highlighted how substituents on both the aniline (B41778) and the β-diketone influence the reaction rate and regioselectivity. wikipedia.org

Furthermore, computational methods are used to explore the mechanisms of metal-catalyzed reactions for quinoline synthesis. The electrophilic cyclization of N-(2-alkynyl)anilines using reagents like ICl, I₂, and Br₂ to form 3-halogenated quinolines has been mechanistically proposed to proceed through an iodonium (B1229267) intermediate, followed by intramolecular nucleophilic attack and subsequent oxidation. nih.gov DFT calculations can provide support for such proposed mechanisms by modeling the key intermediates and transition states.

The hydrodenitrogenation (HDN) of quinoline, a critical process in petroleum refining, has also been investigated using DFT. nih.gov These studies explore the reaction pathways on catalyst surfaces, such as Ni-promoted MoS₂, and can determine the most favorable sites for hydrogenation and subsequent C-N bond cleavage, providing a molecular-level understanding of the catalytic process. nih.gov Similarly, the pyrolysis mechanisms of quinoline and isoquinoline (B145761) have been studied using DFT, revealing complex reaction paths involving intermediates like 1-indene imine. researchgate.net

These examples underscore the power of computational approaches in elucidating the intricate details of reaction mechanisms involving quinoline scaffolds. For a molecule like this compound, DFT and other computational methods could be invaluable in predicting its reactivity, understanding its formation, and designing more efficient synthetic routes.

Applications in Organic Synthesis and Materials Science

Use as Building Blocks in the Synthesis of Complex Heterocyclic Systems

The presence of two bromine atoms on the quinoline (B57606) scaffold makes 2,8-Dibromo-4-(trifluoromethyl)quinoline an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds. Chemists can selectively functionalize one or both bromine positions to build intricate molecular architectures.

Research on analogous dibromoquinoline systems, such as 6,8-dibromoquinolines, has demonstrated their utility as precursors for novel aryl-substituted derivatives through Suzuki-Miyaura cross-coupling reactions. researchgate.netresearchgate.net This methodology can be directly applied to this compound to couple it with various aryl or heteroaryl boronic acids. By carefully controlling reaction conditions, it is possible to achieve either mono- or di-substitution, providing a pathway to complex, polycyclic, and extended π-conjugated systems. For instance, reacting the dibromoquinoline with one equivalent of a boronic acid would likely lead to a mixture of 2- and 8-monosubstituted products, which could then be subjected to a second, different coupling reaction to install another functional group. This stepwise approach allows for the creation of asymmetric, highly functionalized quinoline-based heterocyclic systems.

Table 1: Potential Cross-Coupling Reactions for Functionalizing this compound

| Reaction Name | Coupling Partner | Resulting Bond | Potential Application |

|---|---|---|---|

| Suzuki-Miyaura | Organoboronic acids/esters | C-C (Aryl/Vinyl) | Synthesis of biaryls, conjugated polymers, and complex natural product analogs. dntb.gov.uanih.gov |

| Sonogashira | Terminal alkynes | C-C (Alkynyl) | Creation of rigid, linear structures for molecular wires and optoelectronic materials. |

| Buchwald-Hartwig | Amines, amides | C-N | Synthesis of pharmacologically relevant compounds and ligands for catalysis. |

| Heck | Alkenes | C-C (Alkenyl) | Formation of stilbene-like structures, extending conjugation for photophysical applications. |

| Stille | Organostannanes | C-C (Aryl/Vinyl) | Versatile C-C bond formation with tolerance for a wide range of functional groups. |

Precursors for Advanced Luminescent and Electroluminescent Materials

The quinoline ring system itself is a well-known chromophore, and its photophysical properties can be finely tuned by substituents. The 4-(trifluoromethyl) group on the 2,8-dibromoquinoline scaffold plays a crucial electronic role. As a powerful electron-withdrawing group, it can lower the energy levels of the molecule's frontier orbitals (HOMO and LUMO), which often leads to shifts in absorption and emission spectra and can enhance fluorescence quantum yields. beilstein-journals.org

Studies on related compounds, such as 4-bromo-2,8-bis(trifluoromethyl)quinoline, highlight their potential as organic optoelectronic materials. quinoline-thiophene.com The unique conjugated structure of these molecules imparts favorable photophysical properties, including strong fluorescence, making them suitable for use in Organic Light Emitting Diodes (OLEDs). quinoline-thiophene.com The introduction of bromine atoms can also promote intersystem crossing, a process that can lead to phosphorescence, a property useful in specific electroluminescent applications. The combination of the trifluoromethyl group and the heavy bromine atoms in this compound makes it a promising precursor for materials with high luminous efficiency and color purity. beilstein-journals.orgquinoline-thiophene.com

Table 2: Influence of Substituents on Quinoline Properties

| Substituent | Position(s) | Typical Effect on Properties |

|---|---|---|

| -Br (Bromo) | 2, 8 | Provides reactive sites for cross-coupling; can induce heavy-atom effect, influencing phosphorescence. |

| -CF₃ (Trifluoromethyl) | 4 | Strong electron-withdrawing effect; can enhance fluorescence quantum yield and modify redox potentials. beilstein-journals.org |

| Aryl Groups | 2, 8 (via coupling) | Extends π-conjugation, red-shifting absorption/emission spectra and tuning electronic properties. dntb.gov.ua |

Development of Ligands for Coordination Chemistry

The nitrogen atom within the quinoline ring is a classic Lewis basic site capable of coordinating to metal ions. The electronic and steric environment around this nitrogen atom dictates its binding properties. In this compound, the substituent at the 2-position (bromine) can exert a significant steric influence, potentially modulating the geometry and stability of resulting metal complexes.

Furthermore, the bromine atoms serve as versatile handles to construct more sophisticated multidentate ligands. Through palladium-catalyzed reactions, the bromo groups can be replaced with other coordinating moieties, such as pyridyl, pyrazolyl, or phosphino groups. For example, a Suzuki coupling with 2-pyridylboronic acid at both the 2- and 8-positions would transform the quinoline into a tridentate N,N,N-ligand, capable of forming stable complexes with a variety of transition metals. Such ligands are instrumental in catalysis, the development of molecular magnets, and the construction of metal-organic frameworks (MOFs). bldpharm.com

Intermediates in the Preparation of Other Functionalized Quinoline Derivatives

Beyond building complex heterocyclic systems, this compound is a key intermediate for accessing a wide array of other functionalized quinolines. The C-Br bonds are significantly more reactive towards oxidative addition with palladium(0) than C-H bonds, allowing for regioselective functionalization. researchgate.net This reactivity is the cornerstone of its utility as a chemical intermediate.

Researchers have extensively used bromoquinolines as precursors for preparing multifunctional quinoline compounds. beilstein-journals.org For example, 6,8-dibromo-1,2,3,4-tetrahydroquinolines have been converted into their 6,8-diaryl counterparts in high yields via Suzuki coupling. researchgate.net Similarly, this compound can be transformed into dialkynyl, diamino, or di-alkenyl derivatives using the appropriate coupling reaction (Sonogashira, Buchwald-Hartwig, or Heck, respectively). This allows chemists to systematically study structure-property relationships by introducing a diverse set of functional groups onto the quinoline core.

Design and Synthesis of Functional Materials Incorporating the this compound Motif

The rational design of functional materials relies on the use of well-defined molecular building blocks with predictable properties and reactivity. This compound fits this description perfectly. Its rigid, planar quinoline core provides structural stability, while the trifluoromethyl group tunes its electronic characteristics. The two bromine atoms offer sites for polymerization or for grafting the molecule onto surfaces or into larger macromolecular structures.

For example, this compound could be used as a monomer in the synthesis of polyquinolines, a class of polymers known for their excellent thermal stability and mechanical properties. rsc.org By engaging both bromine atoms in a step-growth polymerization, such as a Yamamoto or Suzuki polycondensation, novel conjugated polymers could be synthesized. These materials are expected to have interesting optical and electronic properties due to the inclusion of the electron-deficient trifluoromethylquinoline unit, making them candidates for applications in organic electronics, such as organic field-effect transistors (OFETs) and photovoltaics.

Q & A

Q. What are the optimal synthetic routes for preparing 2,8-Dibromo-4-(trifluoromethyl)quinoline?

- Methodological Answer : Bromination of the quinoline core can be achieved using phosphorus oxybromide (POBr₃) or similar halogenating agents. For example, 2,8-bis(trifluoromethyl)-4-quinolone can be brominated at positions 2 and 8 using POBr₃ under controlled heating (150–200°C) to yield brominated derivatives . Adjusting stoichiometry and reaction time is critical to avoid over-bromination. Post-reaction purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Table 1 : Example Bromination Conditions

| Starting Material | Halogenating Agent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Quinolone derivative | POBr₃ | 180 | 65–75 | |

| 4-Chloroquinoline | Br₂ (catalytic) | 120 | 50–60 |

Q. How can 1H NMR spectroscopy be utilized to confirm the structure of this compound derivatives?

- Methodological Answer : 1H NMR spectra typically show distinct aromatic proton signals. For example:

- Protons adjacent to bromine substituents (positions 3 and 7) exhibit downfield shifts (δ 8.5–9.0 ppm) due to electron-withdrawing effects.

- The trifluoromethyl group at position 4 deshields nearby protons (e.g., position 3), causing further splitting .

- Integration ratios should match expected proton counts (e.g., singlet for isolated aromatic protons).

Q. What purification strategies are effective for isolating this compound?

- Methodological Answer :

- Liquid-Liquid Extraction : Use ethyl acetate/water mixtures to remove polar byproducts .

- Recrystallization : Ethanol or dichloromethane/hexane systems yield high-purity crystals.

- Column Chromatography : Silica gel with gradient elution (hexane to ethyl acetate) resolves brominated isomers .

Advanced Research Questions

Q. How do bromine substituents at positions 2 and 8 influence the electronic properties of this compound?

- Methodological Answer : Bromine’s electron-withdrawing nature reduces electron density at the quinoline core, enhancing electrophilicity at position 4. Computational studies (DFT) can map electrostatic potential surfaces to predict reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) . X-ray crystallography (via SHELX or ORTEP ) reveals bond-length distortions caused by bromine, corroborating electronic effects .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

- Methodological Answer :

- Challenge : Bromine’s heavy-atom effect complicates X-ray diffraction due to absorption.

- Solution : Use synchrotron radiation or low-temperature (100 K) data collection to enhance resolution .

- Crystallization Tips : Slow evaporation from DCM/hexane promotes single-crystal growth. Hydrogen-bonding motifs (e.g., N–H⋯O) stabilize lattice structures .

Q. How can regioselectivity in nucleophilic substitution at position 4 be controlled?

- Methodological Answer :

- Base Selection : Triethylamine or K₂CO₃ in polar aprotic solvents (e.g., NMP) minimizes side reactions .

- Temperature : Heating (80–100°C) accelerates substitution while avoiding decomposition.

- Leaving Group : 4-Chloro derivatives react faster than 4-bromo analogs, but bromine offers better leaving-group stability in harsh conditions .

Q. What methodologies assess the stability of this compound under varying pH conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in buffered solutions (pH 1–13) at 40°C for 24–72 hours. Monitor degradation via HPLC-MS .

- Key Findings : Trifluoromethyl groups enhance stability under acidic conditions, while bromine substituents increase susceptibility to hydrolysis at high pH .

Data Contradiction Analysis

Q. Why do reported yields for this compound derivatives vary across studies?

- Analysis :

- Catalyst Efficiency : Some protocols use catalytic Cu(I) to improve bromination yields, while others rely on stoichiometric POBr₃, leading to variability .

- Purification Losses : Column chromatography may reduce yields by 10–15% compared to recrystallization .

- Reaction Scalability : Small-scale syntheses (<1 g) often report higher yields due to easier impurity control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.